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Compound of Interest

Compound Name: 1-Acetylpiperidin-2-one

Cat. No.: B1279752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and

conformational analysis of 1-acetylpiperidin-2-one derivatives. While specific crystallographic

data for the parent compound, 1-acetylpiperidin-2-one, is not publicly available, this document

synthesizes information from closely related N-acylpiperidine and piperidinone structures to

predict its structural characteristics. The guide details relevant experimental protocols for

synthesis and crystallographic analysis and employs visualizations to clarify key concepts and

workflows.

Conformational Analysis of the Piperidine Ring
The six-membered piperidine ring is a ubiquitous scaffold in medicinal chemistry. Its

conformation is crucial in defining the three-dimensional shape of a molecule and its interaction

with biological targets. The piperidine ring typically adopts a chair conformation to minimize

steric and torsional strain. However, the presence of an N-acetyl group introduces specific

electronic effects that significantly influence its geometry.

In N-acylpiperidines, the lone pair of the nitrogen atom participates in resonance with the

carbonyl group of the acetyl moiety. This partial double bond character between the nitrogen

and the carbonyl carbon leads to a phenomenon known as pseudoallylic strain. This strain

influences the conformational preference of substituents on the piperidine ring, particularly at

the C2 position. Computational studies and analysis of existing crystal structures in the

Cambridge Structural Database (CSD) suggest that for N-acylpiperidines with a substituent at
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the 2-position, the axial orientation is often favored over the equatorial one to alleviate this

strain.[1]

The piperidine ring in derivatives can exist in various conformations, including the stable chair

form and higher-energy twist-boat or boat forms.[2] The specific conformation adopted in the

solid state is influenced by the substitution pattern and crystal packing forces. For 1-
acetylpiperidin-2-one, a chair or a distorted chair conformation is the most probable

arrangement.

Predicted Crystal Structure and Bonding
Parameters
In the absence of direct experimental data for 1-acetylpiperidin-2-one, the following table

summarizes expected bond lengths and angles based on the analysis of related N-

acylpiperidine and piperidin-4-one crystal structures. These values provide a reasonable

estimation for molecular modeling and comparative studies.
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Parameter Atom 1 Atom 2 Atom 3
Expected
Value

Bond Length (Å)

C=O (amide) - - 1.23 - 1.25

C-N (amide) - - 1.33 - 1.35

N-C (ring) - - 1.46 - 1.48

C-C (ring) - - 1.52 - 1.55

C=O (ketone) - - 1.21 - 1.23

Bond Angle (°)

C-N-C (ring) - - 110 - 114

O=C-N (amide) - - 120 - 123

C-C-C (ring) - - 109 - 112

Torsion Angle (°)

C-N-C=O

(amide)
- -

~0 or ~180

(planar amide)

Experimental Protocols
Synthesis of N-Acyl Piperidinone Derivatives
A general method for the synthesis of N-acyl piperidinone derivatives involves the acylation of

the corresponding piperidinone. For instance, the synthesis of N'- (1-benzylpiperidin-4-

ylidene)acetohydrazide, a related compound, involves the reaction of acetylhydrazide with 1-

(phenylmethyl)-piperidin-4-one in ethanol.[3] A similar approach could be adapted for the

synthesis of 1-acetylpiperidin-2-one by reacting 2-piperidone with a suitable acetylating agent

like acetic anhydride or acetyl chloride in the presence of a base.

Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A

common technique for the crystallization of piperidin-4-one derivatives is slow evaporation from
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a suitable solvent.[2] Ethanol is frequently used as a solvent for recrystallization.[2] The choice

of solvent and crystallization conditions (e.g., temperature, concentration) are crucial and often

need to be optimized for each specific compound.

X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic

structure of a crystalline compound.[4][5] The process involves irradiating a single crystal with

X-rays and analyzing the resulting diffraction pattern. The workflow for a typical X-ray

crystallography experiment is outlined in the diagram below.

Visualizations
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Experimental Workflow for X-ray Crystallography
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Piperidine Ring Conformations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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